molecular formula C15H13N3O4 B5556412 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole CAS No. 329082-06-6

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole

Cat. No.: B5556412
CAS No.: 329082-06-6
M. Wt: 299.28 g/mol
InChI Key: BRTFSWIAKCRHFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4,5-dimethoxy-2-aminophenyl)-1H-benzo[d]imidazole, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic synthesis processes, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

The compound has garnered attention for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results against various cancer cell lines .

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a pharmaceutical intermediate . Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development targeting various diseases.

Case Studies

  • Antimicrobial Activity Study : A study evaluated several benzimidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like fluconazole and ofloxacin .
    CompoundMIC (µM)Activity
    W65.19Antibacterial
    W15.08Antifungal
  • Anticancer Screening : In vitro tests on human colorectal carcinoma cell lines revealed that specific analogs of benzimidazole showed IC50 values lower than standard chemotherapeutics like 5-FU (IC50 = 7.69 µM), indicating superior anticancer potency .
    CompoundIC50 (µM)Comparison
    W174.12More potent than 5-FU

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the 4,5-dimethoxy-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research findings.

  • Molecular Formula : C15H13N3O4
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 329082-06-6

The compound features a benzimidazole core substituted with a nitrophenyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often employs microwave-assisted techniques for efficiency and yield improvement .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined using standard protocols:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25
Acinetobacter baumannii20

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, studies have explored the cytotoxicity of this compound against cancer cell lines. The following table summarizes findings related to cell viability:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)18
A549 (Lung Cancer)15

The compound demonstrated promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in these lines .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway . This interaction not only contributes to its antimicrobial effects but also enhances its anticancer potential.

Case Studies

A notable case study involved the evaluation of this compound's effects on melanoma cells. The study found that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFSWIAKCRHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236975
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329082-06-6
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329082-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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